molecular formula C14H18N2O2 B2491960 1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide CAS No. 1396768-83-4

1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide

Cat. No.: B2491960
CAS No.: 1396768-83-4
M. Wt: 246.31
InChI Key: KFDJOSXPVJURKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: . This reaction is efficient for producing functionalized azetidines.

    Acetylation: The azetidine ring is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 3-position of the azetidine ring. This can be achieved through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl or carboxamide groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted azetidines with various functional groups replacing the acetyl or carboxamide groups.

Scientific Research Applications

1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(12-6-4-3-5-7-12)15-14(18)13-8-16(9-13)11(2)17/h3-7,10,13H,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDJOSXPVJURKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.